REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=O)[C:9](=[N:15]O)[CH2:8]2)([CH3:4])([CH3:3])[CH3:2].[H][H]>[Pd].C(O)(=O)C.S(=O)(=O)(O)O>[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][CH:9]([NH2:15])[CH2:8]2)([CH3:4])([CH3:2])[CH3:3]
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Name
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5-tert-Butyl-indan-1,2-dione 2-oxime
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Quantity
|
11.67 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)C=1C=C2CC(C(C2=CC1)=O)=NO
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Name
|
|
Quantity
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2.95 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
233 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
15.6 mL
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Type
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solvent
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of catalyst
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Type
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FILTRATION
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Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was quenched by dropwise addition of ˜30 ml conc. ammonium hydroxide
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Type
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EXTRACTION
|
Details
|
The quenched mixture was then extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
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the organic extracts dried with magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C2CC(CC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |